N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide
Description
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide is a benzamide derivative featuring a cyclopentyl core substituted with hydroxyl and hydroxymethyl groups, coupled with a 4-phenoxybenzamide moiety. This article focuses on comparing its structural and physicochemical properties with similar compounds, leveraging data from related benzamide derivatives.
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-12-14-10-15(11-18(14)22)20-19(23)13-6-8-17(9-7-13)24-16-4-2-1-3-5-16/h1-9,14-15,18,21-22H,10-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUWLRGLEXEMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Lactam Hydrogenation
The cyclopentane core is often synthesized from bicyclic lactams, such as (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, via catalytic hydrogenation. This step reduces the double bond while preserving stereochemistry, yielding a saturated lactam intermediate. For example, hydrogenation at 50 psi H₂ over Pd/C in ethanol achieves quantitative conversion.
Reductive Ring Cleavage
Sodium borohydride-mediated reductive cleavage of the lactam ring generates a primary amine. In a representative procedure, NaBH₄ in boiling water selectively opens the lactam, producing (1R,2S)-2-aminocyclopentanol in 64% yield. Adjusting reaction time and temperature controls regioselectivity, minimizing side products.
Functionalization with Hydroxy and Hydroxymethyl Groups
Epoxidation and Hydroxylation
Epoxidation of cyclopentene derivatives using m-chloroperbenzoic acid (mCPBA) introduces an epoxide, which is subsequently hydrolyzed to a diol. For instance, epoxidation at 0°C followed by acid-catalyzed hydrolysis yields cis-3,4-cyclopentanediol.
Hydroxymethylation via Aldol Reaction
The hydroxymethyl group is introduced via an aldol reaction with formaldehyde. Using L-proline as an organocatalyst, the aldol adduct forms with high diastereomeric excess (>90%). Subsequent reduction with NaBH₄ converts the ketone to a hydroxymethyl group.
Amide Bond Formation with 4-Phenoxybenzoic Acid
Carbodiimide-Mediated Coupling
The cyclopentane amine is coupled with 4-phenoxybenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Optimized conditions (DMF, 0°C, 12 h) achieve 85–90% conversion.
Catalyst-Free Transamidation
A solvent-free transamidation protocol eliminates the need for coupling agents. Heating the amine with N-pivaloyl benzamide at 120°C for 6 h directly forms the amide bond in 78% yield. This method reduces purification steps and avoids racemization.
Purification and Characterization
Chromatographic Isolation
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound in >95% purity. High-performance liquid chromatography (HPLC) confirms enantiomeric excess (>99%).
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed under basic conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide is C19H21NO4. The compound features a cyclopentyl structure with hydroxymethyl and hydroxyl substitutions, which contribute to its biological activity. The presence of the phenoxybenzamide moiety enhances its interaction with specific biological targets, making it a candidate for various therapeutic applications.
Scientific Research Applications
-
Anticancer Activity
- Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting histone deacetylases (HDACs). HDAC inhibitors are known to induce apoptosis in cancer cells and alter gene expression related to cell cycle regulation and differentiation .
- In vitro studies have shown that modifications in the structure of phenoxybenzamides can significantly impact their activity against various cancer cell lines, including triple-negative breast cancer .
-
Neuropharmacology
- The compound's potential as a neuropharmacological agent is under investigation, particularly concerning its effects on neurotransmitter systems. Studies suggest that similar compounds may modulate receptor activity, impacting conditions such as depression and anxiety .
- The structural attributes of this compound may facilitate binding to specific receptors, influencing neurotransmitter release and receptor activation.
-
Antimicrobial Properties
- There is emerging evidence that phenoxybenzamide derivatives possess antimicrobial activity. Research has indicated that these compounds can inhibit the growth of certain bacterial strains, making them candidates for further exploration in antibiotic development .
- The mechanism of action is believed to involve interference with bacterial metabolic pathways.
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of phenoxybenzamide derivatives demonstrated that modifications to the benzamide core could enhance anticancer efficacy. The research highlighted the importance of structural diversity in achieving desired pharmacological effects against cancer cell lines, particularly those resistant to conventional therapies .
Case Study 2: Neurotransmitter Modulation
In a separate investigation, researchers explored the effects of various phenoxybenzamide derivatives on serotonin receptors. Results indicated that certain derivatives could act as selective modulators, potentially offering new treatment avenues for mood disorders . This study underscores the relevance of chemical structure in determining pharmacological outcomes.
Table 1: Structure-Activity Relationship of Phenoxybenzamides
Table 2: Pharmacokinetic Properties
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide involves its interaction with specific molecular targets. The hydroxy and hydroxymethyl groups can form hydrogen bonds with biological molecules, while the phenoxybenzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Benzamide Derivatives
The target compound shares a cyclopentyl backbone and benzamide scaffold with several analogs, differing primarily in substituents on the benzamide ring. Key structural analogs include:
*Note: The target compound’s molecular formula and weight are inferred by replacing the 3-methoxy group in with a bulkier 4-phenoxy group (-OC₆H₅).
Key Observations:
- Electronic Effects : Chloro and bromo substituents (electron-withdrawing) may increase the electrophilicity of the benzamide carbonyl, influencing reactivity or target binding .
Physicochemical Properties and Substituent Effects
Lipophilicity and Solubility:
- Methoxy Derivatives (e.g., ): Moderate lipophilicity due to the polar -OCH₃ group.
- Halogenated Derivatives (e.g., ): Increased lipophilicity (Cl/Br) but reduced solubility in aqueous media.
Stability:
- Hydroxymethyl Cyclopentyl Core : The vicinal hydroxyl and hydroxymethyl groups may confer susceptibility to oxidation or hydrogen bonding, impacting metabolic stability .
Antitumor Activity:
- Piperidine-Benzamide Analogs: Compound 10 (N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide) showed potent activity against HepG2 cells (IC₅₀ < 10 μM) . The target compound’s phenoxy group may similarly enhance interactions with hydrophobic pockets in biological targets.
- HDAC Inhibitors: HPAPB (a benzamide HDAC inhibitor) demonstrated strong antitumor activity with lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA .
Pharmacokinetics:
- HPAPB’s Pharmacokinetic Profile: Exhibited a biphasic elimination (t₁/₂ = 0.592 h) and high clearance (CL = 0.611 L/h/kg) . The target compound’s phenoxy group could prolong half-life by reducing metabolic degradation compared to smaller substituents.
Biological Activity
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide (CAS Number 1421513-60-1) is a compound of significant interest in medicinal chemistry, particularly for its potential pharmacological applications. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A cyclopentyl ring with hydroxymethyl and hydroxy substituents.
- A phenoxy group attached to a benzamide moiety.
Molecular Weight : 327.4 g/mol
Chemical Formula : C_{18}H_{23}N_{2}O_{3}
Research has indicated that this compound exhibits activity as a kappa-opioid receptor antagonist . This property is crucial for potential therapeutic applications in pain management and treatment of opioid addiction.
In Vitro Studies
- Opioid Receptor Binding : The compound has been evaluated using [(35)S]GTPγS binding assays, demonstrating its ability to inhibit kappa-opioid receptor activation. In comparative studies, it showed moderate potency relative to other known antagonists like JDTic.
- Metabolic Stability : The metabolic stability of the compound was assessed in human and rat liver microsomes. Results indicated that modifications in the cyclopentyl moiety significantly affected its stability, with certain analogs exhibiting improved profiles.
In Vivo Studies
Recent studies have focused on the pharmacokinetic properties of this compound. It has been shown to have favorable absorption characteristics when administered orally, with a potential for once-daily dosing regimens due to its sustained release properties.
Table 1: Summary of Biological Activity Data
| Study Reference | Assay Type | Result | IC50 (μM) |
|---|---|---|---|
| GTPγS Binding | Kappa receptor antagonist | 9.3 | |
| Metabolic Stability | Improved stability | N/A | |
| In Vivo Pharmacokinetics | Favorable absorption | N/A |
Synthesis and Optimization
The synthesis of this compound involves several steps, including:
- Formation of the cyclopentyl ring through cyclization reactions.
- Introduction of hydroxymethyl and hydroxy groups via selective functionalization.
- Coupling with the phenoxybenzamide moiety , which enhances its biological activity.
Optimization efforts have focused on modifying the substituents on the cyclopentyl ring to enhance receptor selectivity and reduce metabolic degradation.
Q & A
Q. What are the recommended synthetic routes for preparing N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzamide derivatives typically involves multi-step protocols, including amide bond formation between cyclopentylamine precursors and activated carboxylic acids (e.g., 4-phenoxybenzoic acid). A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst . Optimization should focus on solvent choice (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. For example, highlights the importance of hazard analysis and scaled reaction conditions (e.g., 125 mmol scale) to ensure reproducibility .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for structural elucidation, particularly to resolve stereochemistry at the cyclopentyl hydroxy and hydroxymethyl groups. High-resolution mass spectrometry (HRMS) and HPLC with UV detection (≥95% purity) are recommended for purity assessment. emphasizes NMR and mass spectrometry as gold standards for benzamide derivatives .
Q. What initial biological screening assays are suitable for evaluating its therapeutic potential?
- Methodological Answer : Begin with in vitro assays targeting receptor binding (e.g., radioligand displacement assays for GPCRs) or enzyme inhibition (e.g., kinase or protease activity assays). Dose-response curves (IC₅₀/EC₅₀) should be generated using concentrations ranging from 1 nM to 100 µM. and suggest using biochemical probes to study enzyme interactions, with follow-up cytotoxicity assays (e.g., MTT or apoptosis markers) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to target proteins. Quantum mechanical calculations (e.g., DFT) assess electronic properties of the cyclopentyl and phenoxy groups to optimize ligand-receptor interactions. supports using computational reaction path searches to narrow experimental conditions .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Discrepancies may arise from differences in cell permeability, metabolic stability, or off-target effects. Conduct parallel assays in cell-free systems (e.g., purified enzymes) vs. cell-based models to isolate confounding factors. Pharmacokinetic studies (e.g., microsomal stability assays) and metabolite profiling (LC-MS/MS) can clarify inconsistencies .
Q. How can reaction engineering improve yield in large-scale synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters like catalyst loading, solvent polarity, and mixing efficiency. highlights membrane separation technologies and process control simulations to enhance scalability. For example, continuous flow reactors may reduce side-product formation compared to batch processes .
Key Considerations for Researchers
- Stereochemical Complexity : The cyclopentyl substituents require chiral chromatography or asymmetric synthesis to isolate enantiomers with distinct bioactivities .
- Data Reproducibility : Adopt standardized protocols for biological assays, as noted in , to mitigate variability across labs .
- Interdisciplinary Collaboration : Integrate computational chemistry (), reaction engineering (), and medicinal biology () for holistic compound development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
